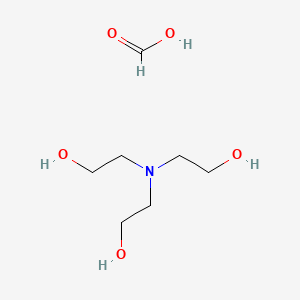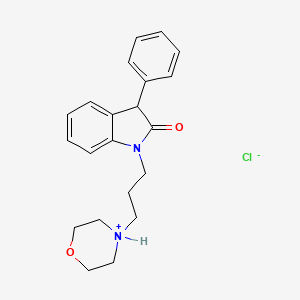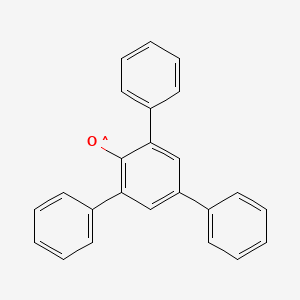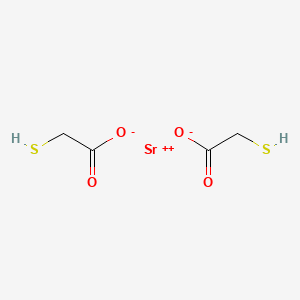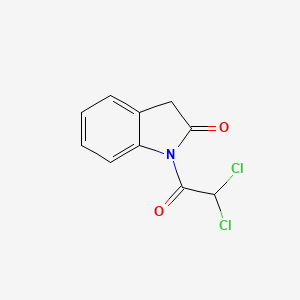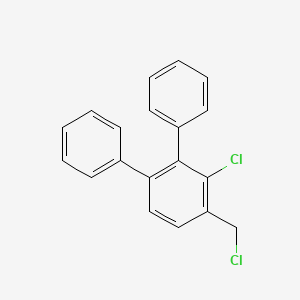
Pentanoic-2,2,3,3-d4 acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentanoic-2,2,3,3-d4 acid, also known as deuterated pentanoic acid, is a stable isotope-labeled compound. It is a derivative of pentanoic acid where four hydrogen atoms are replaced with deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and reaction mechanisms due to its unique isotopic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pentanoic-2,2,3,3-d4 acid typically involves the deuteration of pentanoic acid. This can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated reagents. The reaction is usually carried out under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced deuteration techniques, including the use of deuterated catalysts and high-pressure reactors. These methods ensure high yield and purity of the deuterated product, making it suitable for various research applications.
化学反応の分析
Types of Reactions: Pentanoic-2,2,3,3-d4 acid undergoes similar chemical reactions as its non-deuterated counterpart, pentanoic acid. These reactions include:
Oxidation: The compound can be oxidized to produce corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The carboxyl group can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces esters, amides, and other derivatives.
科学的研究の応用
Pentanoic-2,2,3,3-d4 acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used in studies of reaction mechanisms and kinetic isotope effects.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of deuterated drugs and materials with enhanced stability and performance.
作用機序
The mechanism of action of pentanoic-2,2,3,3-d4 acid involves its incorporation into biochemical pathways where it can act as a tracer. The deuterium atoms provide a distinct isotopic signature that can be detected using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). This allows researchers to track the movement and transformation of the compound within biological systems, providing insights into metabolic processes and reaction mechanisms.
類似化合物との比較
Pentanoic acid: The non-deuterated version of pentanoic-2,2,3,3-d4 acid.
Hexanoic acid: A similar carboxylic acid with one additional carbon atom.
Butanoic acid: A similar carboxylic acid with one fewer carbon atom.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the study of kinetic isotope effects and provides a non-radioactive tracer for metabolic studies. This makes it a valuable tool in various scientific disciplines, offering insights that cannot be obtained with non-deuterated compounds.
特性
分子式 |
C5H10O2 |
|---|---|
分子量 |
106.16 g/mol |
IUPAC名 |
2,2,3,3-tetradeuteriopentanoic acid |
InChI |
InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i3D2,4D2 |
InChIキー |
NQPDZGIKBAWPEJ-KHORGVISSA-N |
異性体SMILES |
[2H]C([2H])(CC)C([2H])([2H])C(=O)O |
正規SMILES |
CCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


